3-(3-chlorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c22-17-8-3-5-15(13-17)11-12-21(25)23-14-20(24)19-10-4-7-16-6-1-2-9-18(16)19/h1-10,13,20,24H,11-12,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZCNCPYEPNMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)CCC3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-chlorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide, a compound with potential therapeutic applications, has garnered attention in recent research due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H19ClN2O2
- Molecular Weight : 364.83 g/mol
This compound features a chlorophenyl group and a naphthalene moiety, which are significant for its biological interactions.
Biological Activity Overview
The biological activities of the compound have been investigated across various models, focusing on its antiproliferative, antimicrobial, and anti-inflammatory properties. Below are the summarized findings:
Antiproliferative Activity
Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
These results suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The proposed mechanism of action involves the interaction of the compound with specific cellular targets:
- Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Studies indicate that it may cause G1 phase arrest in certain cancer cell lines, thereby inhibiting their proliferation.
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against both Gram-positive and Gram-negative bacteria. The results were promising:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings highlight its potential as an antibacterial agent.
Anti-inflammatory Properties
In addition to its antiproliferative and antimicrobial activities, the compound has demonstrated anti-inflammatory effects in vitro:
- Cytokine Inhibition : It significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.
- Mechanisms : The anti-inflammatory action is likely mediated through the inhibition of NF-kB signaling pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study involving xenograft models demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups, supporting its use as a potential anticancer agent.
- Infection Models : In animal models of bacterial infection, administration of the compound led to improved survival rates and reduced bacterial load compared to untreated controls.
Comparison with Similar Compounds
The compound belongs to a broader class of propanamide derivatives, many of which are designed to combine bioactive fragments (e.g., NSAIDs, amines) via amide bonds. Below is a detailed comparison with structurally related analogs:
Structural and Functional Group Analysis
Key Observations:
Chlorophenyl Motif : The 3-chlorophenyl group is a common feature in many analogs, likely contributing to lipophilicity and receptor binding .
Naphthalene vs. Other Aromatic Groups : The target compound’s naphthalen-1-yl group may enhance π-π stacking interactions compared to phenyl or indole groups in other derivatives .
Hydroxyethyl Linker: The hydroxyl group in the target compound could improve solubility but reduce blood-brain barrier permeability relative to non-polar substituents (e.g., isobutylphenyl in the ibuprofen derivative) .
Pharmacological Implications (Speculative)
- NSAID Hybrids: Compounds like the ibuprofen and naproxen derivatives (Evidences 6, 9) are designed to merge anti-inflammatory and amine-mediated effects (e.g., CNS activity).
- Chlorophenyl Role : The 3-chlorophenyl group is associated with enhanced binding affinity in serotonin receptor ligands, hinting at possible neuroactive properties .
Q & A
Q. What are the recommended synthetic routes for 3-(3-chlorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 3-(3-chlorophenyl)propanoic acid (or its activated form, e.g., acyl chloride) with 2-amino-1-(naphthalen-1-yl)ethanol. Key steps include:
- Activation : Use coupling agents like EDCl/HOBt or DCC in anhydrous DCM/DMF under inert atmosphere .
- Amide Bond Formation : React the activated acid with the amine at 0–25°C for 12–24 hours.
- Hydroxy Group Protection : Protect the hydroxyl group during synthesis (e.g., using TBSCl) to avoid side reactions; deprotect with TBAF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .
- Optimization : Vary stoichiometry (1:1.2 acid:amine), catalyst (e.g., DMAP), and solvent polarity to improve yields (>70%) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify amide bond (δ ~6.5–8.5 ppm for naphthalene protons; δ ~170 ppm for carbonyl) .
- Mass Spectrometry : HRMS (ESI+) for molecular ion ([M+H]⁺, calculated for C₂₁H₁₉ClNO₂: 352.10) .
- Purity Assessment :
- HPLC/UPLC : Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm; purity >95% .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (±0.3%) .
Q. What are the key safety considerations when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Waste Disposal : Collect organic waste in designated containers; treat halogenated waste separately per EPA guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its analogs?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., replacing naphthalene with biphenyl or altering the hydroxy group) and test in vitro (e.g., IC₅₀ assays for receptor binding) .
- Computational Docking : Use AutoDock Vina to model interactions with targets (e.g., β₂-adrenoceptor); validate with mutagenesis studies .
- Solubility/Metabolic Stability : Assess logP (e.g., shake-flask method) and microsomal stability to explain discrepancies in efficacy .
Q. What strategies are effective in synthesizing stereoisomers or regioselective derivatives of this compound?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (Chiralpak IA column) to separate enantiomers .
- Asymmetric Synthesis : Employ Evans’ oxazolidinones or Jacobsen’s catalysts for enantioselective amide formation .
- Regioselective Functionalization : Direct electrophilic substitution on naphthalene using FeCl₃ catalysis; monitor regiochemistry via NOESY .
Q. How to develop stability-indicating methods for this compound under various conditions?
- Methodological Answer :
- Forced Degradation : Expose to heat (60°C/72 hr), UV light (254 nm/48 hr), and acidic/alkaline hydrolysis (0.1M HCl/NaOH, 25°C/24 hr) .
- Analytical Validation : Use RP-UPLC (BEH C18, 1.7 µm) with PDA detection; validate per ICH Q2(R1) for specificity, LOD (0.05%), and LOQ (0.15%) .
- Degradation Products : Characterize major impurities (e.g., dechlorinated or oxidized byproducts) via LC-MS/MS .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to GPCRs (e.g., 100 ns trajectories in GROMACS) to assess conformational stability .
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with activity .
Q. How to address discrepancies in synthetic yields across different methodologies?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design (e.g., varying temperature, solvent, catalyst loading) to identify critical parameters .
- Intermediate Analysis : Monitor reaction progress via TLC/LC-MS; isolate and characterize unstable intermediates (e.g., imine byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
